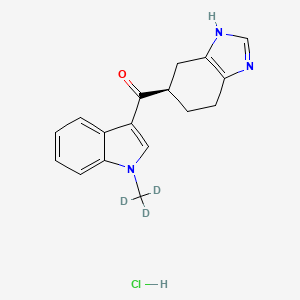

Ramosetron-d3 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

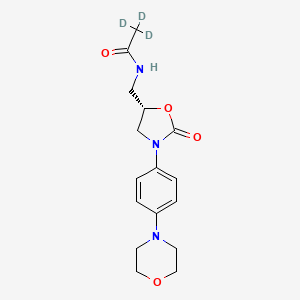

Ramosetron-d3 Hydrochloride is a deuterium-labeled version of Ramosetron Hydrochloride . It’s a potent and selective serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy or surgery . The drug works by blocking the action of serotonin, a neurotransmitter that is released in the body in response to chemotherapy or surgery and can cause nausea and vomiting .

Molecular Structure Analysis

This compound has a molecular weight of 318.82 and a molecular formula of C17H15D3ClN3O . The SMILES representation of its structure isO=C([C@H]1CC2=C(N=CN2)CC1)C3=CN(C([2H])([2H])[2H])C4=CC=CC=C34.Cl[H] . Physical and Chemical Properties Analysis

This compound has a molecular weight of 318.82 and a molecular formula of C17H15D3ClN3O . The SMILES representation of its structure isO=C([C@H]1CC2=C(N=CN2)CC1)C3=CN(C([2H])([2H])[2H])C4=CC=CC=C34.Cl[H] . Further physical and chemical properties such as solubility and stability are not explicitly mentioned in the available literature.

Wissenschaftliche Forschungsanwendungen

Irritable Bowel Syndrome (IBS) Management

Ramosetron has been evaluated for its effectiveness in treating IBS, particularly the diarrhea-predominant form (IBS-D). Studies have demonstrated its capacity to improve stool consistency and relieve overall IBS symptoms in male patients. For example, a study found that Ramosetron significantly improved stool consistency and provided relief from overall IBS symptoms compared to placebo in male patients (Fukudo et al., 2014). Another research effort indicated that Ramosetron was effective and well-tolerated in both male and female IBS patients, suggesting its utility across genders (Matsueda et al., 2008).

Postoperative Nausea and Vomiting (PONV)

Ramosetron's efficacy extends to the prevention and treatment of PONV. Comparative studies with other 5-HT3 receptor antagonists like ondansetron have shown Ramosetron's effectiveness in reducing the incidence of nausea and vomiting following gynecological surgery, with patients experiencing significant relief (Kim et al., 2009).

Chemotherapy-induced Nausea and Vomiting (CINV)

Ramosetron has also been investigated for its role in managing CINV, a common adverse effect experienced by patients undergoing chemotherapy. A study highlighted Ramosetron's ability to prevent CINV in patients with hematological malignancies, showcasing its potential as a safe and effective antiemetic option (Zeng et al., 2001).

Additional Research Insights

Beyond these applications, Ramosetron's influence on gastrointestinal motility and its potential compatibility with other medications have been subjects of research. For instance, a study on the physical compatibility and chemical stability of Ramosetron in combination with dezocine suggests its safe use in patient-controlled analgesia, offering a glimpse into its versatile pharmacological profile (Guo & Chen, 2022).

Wirkmechanismus

Ramosetron-d3 Hydrochloride works by blocking the action of serotonin, a neurotransmitter that is released in the body in response to chemotherapy or surgery and can cause nausea and vomiting . It is a selective serotonin 5-HT3 receptor antagonist commonly employed to treat nausea and vomiting, in addition to certain diarrheal conditions .

Safety and Hazards

Zukünftige Richtungen

Ramosetron has been found effective for relief of overall IBS-D-like symptoms in patients with quiescent Inflammatory Bowel Disease (IBD) . This suggests potential future directions for the use of Ramosetron and its derivatives like Ramosetron-d3 Hydrochloride in the treatment of IBS-D-like symptoms in patients with quiescent IBD .

Eigenschaften

IUPAC Name |

[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]-[1-(trideuteriomethyl)indol-3-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/t11-;/m1./s1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXYTCLDXQRHJO-LUVKJXGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(E)-2-Methoxyvinyl]oxy}benzene](/img/structure/B588799.png)